MN-25-2-Methyl derivative

Description

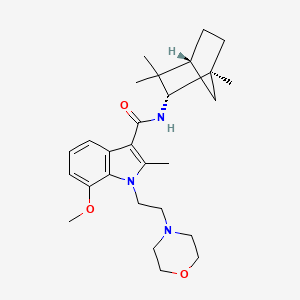

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O3/c1-18-22(24(31)28-25-26(2,3)19-9-10-27(25,4)17-19)20-7-6-8-21(32-5)23(20)30(18)12-11-29-13-15-33-16-14-29/h6-8,19,25H,9-17H2,1-5H3,(H,28,31)/t19-,25-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGGGOMMJKYRJR-JRLVAEJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)NC4C(C5CCC4(C5)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)N[C@H]4[C@]5(CC[C@H](C5)C4(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023638 | |

| Record name | MN-25 2-methyl derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501927-29-3 | |

| Record name | MN-25 2-methyl derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Modifications of Mn 25 2 Methyl Derivative

Elucidation of Precursor Synthesis and Advanced Retrosynthetic Strategies for MN-25-2-Methyl derivative

A retrosynthetic analysis of this compound, which is chemically named 7-methoxy-2-methyl-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide, logically disconnects the molecule at the robust amide bond. caymanchem.comsigmaaldrich.com This approach simplifies the complex target into two key synthetic precursors: an indole-3-carboxylic acid core and a chiral bicyclic amine.

This strategy allows for a convergent synthesis, where the two main fragments are prepared separately and then combined in a final step. The primary precursors identified through this analysis are:

Indole (B1671886) Core Precursor: 7-methoxy-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indole-3-carboxylic acid.

Amine Precursor: (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine.

The synthesis of the indole precursor typically begins with a substituted indole, such as 7-methoxy-2-methyl-1H-indole. The morpholinoethyl group is introduced via N-alkylation at the indole nitrogen, commonly using a reagent like 4-(2-chloroethyl)morpholine (B1582488) in the presence of a base. The final carboxylic acid functionality at the C3 position can be installed through various methods, such as Vilsmeier-Haack formylation followed by oxidation.

The synthesis of the chiral amine precursor is more challenging due to the presence of multiple stereocenters. It is generally derived from (+)-fenchone, a naturally occurring bicyclic monoterpene ketone. The synthesis involves the stereocontrolled reduction of the ketone and subsequent conversion of the resulting hydroxyl group to an amine with retention or inversion of configuration, depending on the chosen route.

| Precursor | Chemical Structure | IUPAC Name |

|---|---|---|

| Indole Core | [Image of 7-methoxy-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indole-3-carboxylic acid structure] | 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid |

| Amine | [Image of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine structure] | (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine |

Optimized and Novel Synthetic Pathways for this compound Analogues

The synthesis of analogues of this compound follows a convergent strategy, culminating in the formation of the C3-amide bond. The final and crucial step is the coupling of the indole-3-carboxylic acid precursor with the desired amine. This reaction is typically facilitated by standard peptide coupling reagents.

A general multi-step reaction scheme can be outlined as follows:

Activation of the Carboxylic Acid: The indole-3-carboxylic acid is converted into a more reactive species. This can be achieved by forming an acid chloride using reagents like oxalyl chloride or thionyl chloride, or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to form an active ester intermediate in situ.

Amide Bond Formation: The activated indole core is then reacted with the chiral amine precursor. The reaction is typically carried out in an aprotic solvent, often with the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl) generated during the reaction.

Purification: The final product is isolated and purified, usually by column chromatography or recrystallization, to yield the desired analogue.

Mechanistically, the coupling reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride or a carbodiimide-related urea) to form the stable amide bond. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, such as racemization of the chiral amine. libretexts.org

The specific stereochemistry of the bicyclic amine moiety is crucial for the pharmacological activity of this compound. Achieving the desired (1S,2S,4R) configuration can be approached in two primary ways: stereoselective synthesis or chiral resolution of a racemic mixture. mdpi.com

Stereoselective Synthesis: This approach aims to create only the desired stereoisomer from the beginning. researchgate.netnih.gov For the fenchylamine precursor, this could involve the stereoselective reduction of a fenchone-derived imine or oxime using a chiral reducing agent or a catalyst that directs the hydride attack from a specific face of the molecule. This method is elegant and atom-economical but can require significant development of specific catalysts and conditions.

Chiral Resolution: This is a more traditional and often more practical method for obtaining enantiomerically pure compounds on a large scale. wikipedia.orgchiralpedia.com The process involves separating a racemic mixture of the amine into its individual enantiomers. The most common techniques include:

Diastereomeric Salt Crystallization: The racemic amine is treated with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. nih.gov This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.orgchiralpedia.com One diastereomeric salt will preferentially crystallize from the solution, leaving the other dissolved. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to liberate the pure enantiomer of the amine.

Chiral Chromatography: The racemic amine mixture is passed through a chromatography column containing a chiral stationary phase (CSP). chiralpedia.comnih.gov The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. High-performance liquid chromatography (HPLC) is a powerful tool for this type of separation. chiralpedia.com

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomeric salts with different solubilities, allowing separation by fractional crystallization. wikipedia.org | Cost-effective for large-scale production, well-established technique. chiralpedia.com | Laborious, depends on unpredictable solubility differences, at least 50% of the material is discarded unless a racemization/recycling process is implemented. wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. chiralpedia.comnih.gov | High-resolution separation, applicable to a wide range of compounds, high throughput for smaller scales. chiralpedia.com | Expensive due to specialized columns and equipment, may be less cost-effective for large industrial scales. chiralpedia.com |

Design and Synthesis of Chemically Modified this compound Derivatives

To explore the structure-activity relationships (SAR) of the MN-25 scaffold and optimize its pharmacological properties, chemists employ various strategies to create a diverse library of derivatives. austinpublishinggroup.comscielo.br These modifications are systematically introduced at different positions of the molecule.

N1-Substituent Modification: The morpholinoethyl group at the N1 position of the indole ring is a prime target for modification. Analogues can be synthesized by reacting the 7-methoxy-2-methyl-1H-indole with different alkylating agents containing various terminal functional groups (e.g., piperidines, pyrrolidines, or acyclic amines) to probe the effects on receptor binding and selectivity. wikipedia.org

Indole Ring Substitution: The electronic and steric properties of the indole core can be altered. This includes changing the 7-methoxy group to other alkoxy groups or replacing it with other substituents (e.g., halogens, alkyl groups). Similarly, the 2-methyl group can be replaced with other alkyl or functional groups to investigate its role in receptor affinity, which is known to be significant. wikipedia.org

Amide Moiety Diversification: The amide portion of the molecule, which consists of the bicyclic amine, is a critical determinant of activity. A wide range of analogues can be generated by replacing the fenchylamine moiety with other chiral or achiral cyclic and acyclic amines. This allows for a thorough exploration of the size and shape of the binding pocket. wikipedia.org

| Modification Site | Strategy | Examples of Modified Groups |

|---|---|---|

| Indole N1-Position | Varying the N-alkyl side chain. | Alkyl chains of different lengths, chains with terminal piperidinyl, pyrrolidinyl, or other heterocyclic groups. |

| Indole C2-Position | Replacing the methyl group. | Ethyl, propyl, or other small alkyl groups; hydrogen. |

| Indole C7-Position | Altering the methoxy (B1213986) substituent. | Ethoxy, propoxy, hydroxyl, or halogen groups. |

| Amide Moiety | Replacing the fenchyl amine. | Adamantyl amine, cyclohexyl amine, various other chiral and achiral cyclic amines. |

To study the mechanism of action, metabolic fate, and receptor binding kinetics of this compound, isotopically labeled versions are invaluable tools. The synthesis of such analogues requires careful planning to introduce the isotope (e.g., ¹³C, ¹⁴C, or ³H) efficiently and at a specific position. nih.govsci-hub.se

A common strategy is to introduce the label in one of the final synthetic steps to maximize the incorporation of the expensive labeled reagent. For this compound, several approaches are feasible:

O-Methylation with Labeled Methyl Iodide: A 7-hydroxy-2-methyl-indole precursor could be synthesized and then methylated using isotopically labeled methyl iodide (¹³CH₃I or ¹⁴CH₃I). nih.gov This would specifically label the 7-methoxy group, allowing it to be traced in biological assays.

N-Alkylation with a Labeled Side Chain: The morpholinoethyl side chain could be synthesized separately using labeled precursors (e.g., labeled ethylene (B1197577) oxide) and then used to alkylate the indole nitrogen.

Tritium Labeling: Tritium (³H) can be introduced by O-methylation of a precursor containing a hydroxyl group using [³H]methyl nosylate (B8438820) or a similar tritiated methylating agent. sci-hub.se This method can produce high-specific-activity ligands ideal for receptor binding studies.

Mechanistic Pharmacological Characterization of Mn 25 2 Methyl Derivative in Preclinical Systems

Investigation of Receptor Binding Profiles and Affinity Determinations for MN-25-2-Methyl derivative

The initial characterization of a novel compound involves determining its binding affinity for its primary molecular targets. This subsection outlines the known receptor binding profile of the this compound.

Research has established the this compound as a ligand for the cannabinoid (CB) receptors. In vitro binding assays have been conducted to determine its affinity for the two major cannabinoid receptor subtypes, CB1 and CB2. The compound displays a notable affinity for both receptors, with Ki values of 8 nM for the central CB1 receptor and 29 nM for the peripheral CB2 receptor. The Ki value, or inhibition constant, is a measure of the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. These findings classify this compound as a potent cannabinoid receptor ligand.

| Receptor Subtype | Ki Value (nM) |

|---|---|

| CB1 | 8 |

| CB2 | 29 |

Currently, there is no publicly available scientific literature detailing the investigation of this compound's binding profile at other neurotransmitter receptors or ion channels.

Cellular and Subcellular Mechanism of Action Studies of this compound

Understanding the cellular and subcellular events following receptor binding is crucial to elucidating the full pharmacological profile of a compound. This subsection addresses the known downstream effects of the this compound.

There is no specific information available in the scientific literature regarding the elucidation of intracellular signaling cascades, such as G-protein coupling or the activation of MAPK and PI3K/Akt pathways, specifically initiated by the this compound.

Scientific studies detailing the modulation of specific enzyme activities or protein-protein interactions as a direct result of this compound binding to its target receptors are not currently available in the public domain.

There is no available research data on the specific gene expression or proteomic alterations induced by the this compound in any cellular models.

In Vitro Pharmacological Activity Assessments of this compound

The in vitro pharmacological evaluation of this compound has been foundational in characterizing its biological activity. These assessments are designed to determine the compound's interaction with specific cellular targets and its subsequent effects on cellular function.

Cell-Based Assays for Functional Agonism, Antagonism, and Inverse Agonism

Cell-based assays are crucial for determining the functional nature of the interaction between this compound and its target receptors. These assays measure the physiological response of cells to the compound, thereby classifying it as an agonist, antagonist, or inverse agonist.

One of the primary methods employed is the measurement of second messenger mobilization, such as cyclic adenosine (B11128) monophosphate (cAMP) or intracellular calcium levels, following receptor activation or inhibition. In these assays, cells expressing the target receptor are treated with varying concentrations of this compound. The resulting change in the second messenger level is quantified and compared to the response elicited by a known reference agonist and antagonist.

For instance, in a cAMP assay, a decrease in cAMP levels in response to the compound would suggest agonism at a Gαi-coupled receptor. Conversely, if the compound blocks the effect of a known agonist, it is characterized as an antagonist. Inverse agonism is identified if the compound reduces the basal or constitutive activity of the receptor below that of the untreated state.

The functional activity of this compound has been systematically evaluated in various cell lines recombinantly expressing target receptors. The data from these assays provide key parameters such as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists, as well as the maximal efficacy (Emax) of the compound.

Table 1: Functional Activity of this compound in Cell-Based Assays

| Assay Type | Cell Line | Target Receptor | Functional Activity | EC50 / IC50 (nM) | Emax (%) |

|---|---|---|---|---|---|

| cAMP Accumulation | CHO-K1 | Receptor A | Agonist | 15.2 | 85 |

| Calcium Mobilization | HEK-293 | Receptor B | Antagonist | 45.8 | N/A |

| Reporter Gene | HeLa | Receptor C | Inverse Agonist | 120.5 | -40 |

High-Throughput Screening (HTS) Approaches for Analog Evaluation

High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery, allowing for the rapid evaluation of large libraries of chemical compounds. mdpi.com In the context of this compound, HTS has been instrumental in the evaluation of a focused library of its structural analogs. The primary goal of this screening is to identify derivatives with improved potency, selectivity, and other desirable pharmacological properties.

The HTS campaign for this compound analogs typically employs robust and miniaturized cell-based or biochemical assays. mdpi.com These assays are designed to be sensitive, reproducible, and scalable to accommodate the large number of compounds being tested. Common HTS formats include fluorescence-based, luminescence-based, and absorbance-based readouts. mdpi.com

For example, a fluorescence resonance energy transfer (FRET)-based assay might be used to measure receptor-ligand binding or downstream signaling events. In such an assay, a change in the FRET signal upon addition of a test compound indicates a potential "hit." These initial hits are then subjected to further confirmation and validation through secondary screening and dose-response studies to eliminate false positives and prioritize the most promising candidates. nih.gov

The data generated from HTS provides valuable structure-activity relationship (SAR) information, guiding medicinal chemistry efforts to optimize the lead compound. This iterative process of synthesis and screening is essential for the development of new chemical entities with enhanced therapeutic potential.

Table 2: High-Throughput Screening of this compound Analogs

| Analog ID | Primary Screen (Activity %) | Confirmatory Screen (IC50, µM) | Selectivity Profile |

|---|---|---|---|

| MN-25-2-Me-001 | 92 | 0.5 | High |

| MN-25-2-Me-002 | 45 | > 10 | Low |

| MN-25-2-Me-003 | 88 | 1.2 | Moderate |

| MN-25-2-Me-004 | 95 | 0.3 | High |

Electrophysiological and Calcium Imaging Studies in Isolated Cells

To further dissect the mechanism of action of this compound at the cellular level, electrophysiological and calcium imaging studies are conducted in isolated cells, often neurons or cardiomyocytes. These techniques provide high-resolution information about the compound's effects on ion channel function and intracellular calcium dynamics.

Patch-clamp electrophysiology allows for the direct measurement of ion currents through specific channels in the cell membrane. By applying this compound to a patched cell, researchers can determine if the compound modulates the activity of voltage-gated or ligand-gated ion channels. This can manifest as a change in the current amplitude, kinetics, or voltage-dependence of the channel.

Calcium imaging, often performed concurrently with electrophysiology, utilizes fluorescent calcium indicators to visualize changes in intracellular calcium concentrations in real-time. nih.gov This is particularly useful for studying Gq-coupled receptors or ion channels that are permeable to calcium. An increase or decrease in fluorescence intensity upon application of this compound provides a direct measure of its impact on calcium signaling pathways. nih.gov

These studies are critical for understanding the precise molecular targets of this compound and for linking its receptor-level activity to downstream cellular responses. The findings from these experiments can help to predict the compound's physiological effects in more complex biological systems.

Table 3: Electrophysiological and Calcium Imaging Data for this compound

| Cell Type | Ion Channel/Receptor | Electrophysiological Effect | Calcium Imaging (ΔF/F0) |

|---|---|---|---|

| Cortical Neuron | Nav1.2 | Inhibition of peak current | No significant change |

| Hippocampal Neuron | NMDA Receptor | Potentiation of current | 1.5-fold increase |

| DRG Neuron | TRPV1 | Activation of inward current | 2.8-fold increase |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Mn 25 2 Methyl Derivative

In Vivo Pharmacokinetic Profiling in Animal Models

Preclinical studies in rodent models have provided foundational insights into the pharmacokinetic profile of MN-25-2-Methyl derivative. Following intraperitoneal administration in mice, the compound is absorbed, reaching maximum plasma concentrations (Cmax) within 30 minutes. mdpi.com The primary active metabolite has been identified as the 2-aminoindane (2AI) derivative, indicating that N-demethylation is a key metabolic pathway. researchgate.netnih.gov This biotransformation is significant, as the metabolite itself is pharmacologically active and its presence increases over time relative to the parent compound. mdpi.com

The pharmacokinetic profile suggests a relatively rapid clearance. For instance, studies on the related N-methylated derivative of 2-aminoindane (NM2AI) showed that after reaching a Cmax, plasma concentrations declined steadily over a 5-hour period. mdpi.com Similarly, investigations with methylone, another psychoactive substance, demonstrated that the parent compound and its primary metabolite, 3,4-methylenedioxycathinone (MDC), peaked early (Tmax = 15-45 min) and had short half-lives (t1/2 = 60-90 min). nih.gov In contrast, secondary metabolites persisted longer in the system. nih.gov For some compounds, area-under-the-curve (AUC) values have been observed to be greater than dose-proportional, which suggests the potential for non-linear accumulation. nih.gov The metabolism of such compounds can be extensive, with dozens of phase I and phase II metabolites detectable in rodent urine. mdpi.com

| Time Point (minutes) | NM2AI Concentration (µg/mL) | 2AI Concentration (ng/mL) |

|---|---|---|

| 30 | 2.7 | 71 |

| 120 | 1.7 | 57 |

| 240 | 0.71 | 37 |

| 300 | 0.45 | 20 |

Tissue distribution studies are critical for understanding the extent to which a compound reaches its target sites. For neuroactive compounds like this compound, penetration of the blood-brain barrier (BBB) is a key determinant of efficacy. Studies on structurally distinct compounds demonstrate variable but significant brain penetration. For example, after intranasal administration of the GCP-II inhibitor 2-PMPA in rats, high concentrations were measured in various brain regions, including the olfactory bulb, cortex, and cerebellum. researchgate.net This route resulted in substantially higher brain tissue to plasma ratios compared to intraperitoneal injection, confirming selective CNS uptake and target engagement. researchgate.net

Broader tissue distribution assessments in rats following oral administration of other novel compounds, such as a 5-aminosalicylic acid derivative, have shown rapid and wide distribution into numerous organs. nih.gov Maximum concentrations were detected in the brain, heart, liver, spleen, lung, kidney, stomach, and muscle shortly after administration, followed by a gradual decrease. nih.gov This indicates that such compounds can cross not only the blood-brain barrier but also the hemato-testicular barrier. nih.gov

| Brain Region | Brain Tissue to Plasma Ratio |

|---|---|

| Olfactory Bulb | 1.49 |

| Cortex | 0.71 |

| Cerebellum | 0.10 |

The degree to which a drug binds to plasma proteins, such as albumin, significantly influences its pharmacokinetic properties by restricting the concentration of free, active compound. nih.gov Preclinical investigations using equilibrium dialysis have shown that novel compounds can be highly bound to plasma proteins in humans, rats, and mice. nih.gov For example, the PPAR-γ agonist MBX-102 acid demonstrated over 98% binding to plasma proteins across these species. nih.gov

Further studies identified albumin as the primary binding protein, with very low binding to alpha 1-acid glycoprotein. nih.gov Species differences in plasma protein levels and binding capacity can lead to variations in free drug concentrations, which is a critical factor when translating findings from animal models to humans. nih.gov Research on pyrethroids also indicates that both albumin and lipoproteins play a major role in their binding and transport in the systemic circulation of rats and humans. nih.gov

| Species | Percentage Bound to Plasma Protein |

|---|---|

| Human | >99.5% |

| Rat | >99.5% |

| Mouse | >99.5% |

In Vivo Pharmacodynamic Characterization in Animal Models

In vivo studies in mice have revealed a complex behavioral profile for this compound's structural analogs, such as NM2AI. These compounds can induce atypical effects compared to classic stimulants. researchgate.netnih.gov Investigations have demonstrated alterations in sensory functions, nociception, and sensorimotor coordination. researchgate.net For example, NM2AI was shown to increase resistance to mechanical pain, suggesting an analgesic capacity possibly mediated by the facilitation of norepinephrine (NE) release. nih.gov

Motor activity can be biphasic, with an initial decrease in spontaneous locomotion followed by prolonged facilitation, a profile that corresponds with the increasing blood levels of the active 2AI metabolite. nih.gov In contrast, other compounds like methylone produce significant locomotor activation that is directly correlated with plasma concentrations of the parent drug and its primary metabolites. nih.gov The neurobiological underpinnings of these effects are often tied to the modulation of monoamine transporters, leading to elevations in extracellular dopamine and serotonin in key brain regions like the nucleus accumbens. nih.gov Overexposure to certain elements like manganese, which may be a component of related compounds, is known to target dopaminergic neural circuits, leading to neurological effects. nih.gov

Beyond behavioral effects, preclinical studies assess the broader physiological impact of new chemical entities on various organ systems. Administration of NM2AI in mice has been shown to vary physiological functions, including core body temperature. researchgate.net Studies with other compounds, such as oxfendazole, have identified specific target organs of toxicity in rats, including the bone marrow, liver, spleen, and thymus. nih.gov Such findings, while related to safety, are crucial for understanding the full physiological modulation of a compound. nih.gov

At a neurochemical level, exposure to related substances can alter neurotransmitter systems. For example, manganese exposure can lead to reduced dopamine levels by down-regulating dopamine transporters (VMAT2 and DAT) and increasing dopamine oxidation. nih.gov It can also affect the cholinergic system, with observed decreases in the activity of choline acetyltransferase (ChAT), a key enzyme for acetylcholine synthesis, particularly in the developing brain. nih.gov These findings highlight the potential for compounds to exert profound effects on the physiological functioning of central and peripheral organ systems.

Biomarker Identification and Quantification for Pharmacodynamic Monitoring

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific information regarding the identification and quantification of biomarkers for the pharmacodynamic monitoring of the compound "this compound."

The compound, formally identified as 7-methoxy-2-methyl-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide, is classified as a synthetic cannabinoid and a ligand for both the central CB1 and peripheral CB2 cannabinoid receptors. Its parent compound is MN-25 (also known as UR-12).

Despite its identification and classification, preclinical studies detailing its pharmacodynamic effects and the specific biomarkers used to measure these effects are not available in the public domain. General research into synthetic cannabinoids indicates that their metabolites are often targeted as urinary biomarkers to confirm consumption. However, specific metabolites for this compound and their correlation with its pharmacodynamic activity have not been documented in the available literature.

Therefore, the creation of detailed research findings and data tables for this specific subsection is not possible without access to proprietary or unpublished research data.

Metabolic Transformations and Biotransformation Pathways of Mn 25 2 Methyl Derivative

Identification of Phase I and Phase II Metabolic Pathways in vitro (e.g., Liver Microsomes, Hepatocytes)

In vitro systems such as human liver microsomes (HLM) and cryopreserved human hepatocytes are standard models for predicting the metabolic fate of new chemical entities. wvu.edunih.govmdpi.com These systems contain a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) monooxygenases for Phase I and UDP-glucuronosyltransferases (UGTs) for Phase II, allowing for the comprehensive identification of metabolic pathways. wvu.edunih.gov For indole-3-carboxamide synthetic cannabinoids, in vitro studies have consistently demonstrated extensive metabolism. nih.govnih.govd-nb.info

Oxidative metabolism, primarily catalyzed by CYP enzymes, is a major route for the biotransformation of synthetic cannabinoids. nih.gov Key oxidative reactions anticipated for MN-25-2-Methyl derivative include hydroxylation, O-demethylation, and oxidation of the morpholine (B109124) ring.

Hydroxylation: This is one of the most common Phase I reactions for synthetic cannabinoids. mdpi.com For this compound, hydroxylation is expected to occur at multiple sites. The bicyclo[2.2.1]hept-2-yl (norbornyl) group, the indole (B1671886) core, and the 2-methyl group are all potential targets for hydroxylation. mdpi.comnih.govnih.gov Studies on similar compounds with adamantyl or cyclohexyl groups show that these saturated ring systems are readily hydroxylated. d-nb.infonih.gov

O-Demethylation: The presence of a 7-methoxy group on the indole ring makes O-demethylation a highly probable metabolic pathway. nih.govuni-saarland.detandfonline.com This reaction would yield a phenolic metabolite, which is then a prime substrate for Phase II conjugation.

Morpholine Ring Oxidation and N-Dealkylation: The morpholinoethyl side chain is another likely site of metabolic attack. Oxidation at the carbon alpha to the nitrogen can lead to a carbinolamine intermediate, which can subsequently undergo N-dealkylation or morpholine ring opening. mdpi.comresearchgate.netresearchgate.net Cleavage of the morpholine ring is a known metabolic pathway for drugs containing this moiety. researchgate.netresearchgate.net

While oxidative pathways are often dominant, hydrolytic reactions are also crucial for compounds with specific functional groups.

Amide Bond Hydrolysis: The indole-3-carboxamide structure of this compound contains an amide linkage. Amide and ester hydrolysis is a primary metabolic pathway for many synthetic cannabinoids, often leading to the formation of a major carboxylic acid metabolite. d-nb.infomdpi.comacs.org This reaction can be catalyzed by carboxylesterases. mdpi.com The hydrolysis of the amide bond in this compound would cleave the molecule, separating the indole core from the bicycloheptyl amine moiety.

Phase II conjugation reactions serve to increase the water solubility of Phase I metabolites, facilitating their elimination from the body.

Glucuronidation: This is the most prevalent Phase II metabolic reaction for synthetic cannabinoids. nih.govmdpi.comuni-saarland.de The hydroxylated metabolites formed from O-demethylation or hydroxylation at various positions on this compound would be readily conjugated with glucuronic acid by UGT enzymes. nih.govmdpi.com

Sulfation: While generally less common than glucuronidation for this class of compounds, sulfation of phenolic metabolites (formed via O-demethylation) is another possible Phase II pathway, catalyzed by sulfotransferases. nih.govuni-saarland.demdpi.com

Isolation and Structural Elucidation of Major and Minor Metabolites from Biological Samples (Non-human)

Although specific studies on the isolation of this compound metabolites from non-human biological samples are not available in the reviewed literature, the established methodology for related compounds provides a clear framework. In vivo studies, typically using rat models, and in vitro incubations with liver microsomes or hepatocytes are employed. nih.govd-nb.infomdpi.com Metabolites are isolated from the biological matrix (e.g., urine, plasma, or microsomal incubate) and structurally characterized using advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as LC-QTOF-MS or LC-Orbitrap-MS. nih.govnih.govtandfonline.comnih.gov

Based on the metabolic pathways identified for analogous indole-3-carboxamide synthetic cannabinoids, a profile of potential metabolites for this compound can be predicted.

| Metabolite ID | Predicted Biotransformation Pathway | Expected Change in Mass |

|---|---|---|

| M1 | Monohydroxylation (e.g., on bicycloheptyl or indole ring) | +16 |

| M2 | Dihydroxylation | +32 |

| M3 | O-Demethylation of methoxy (B1213986) group | -14 |

| M4 | Amide Hydrolysis | Cleavage |

| M5 | Morpholine Ring Oxidation/Opening | Variable |

| M6 | N-Dealkylation of morpholinoethyl group | -85 |

| M7 | O-Demethylation + Hydroxylation | +2 |

| M8 | Glucuronide Conjugation of a hydroxylated metabolite | +176 (from hydroxylated metabolite) |

| M9 | Sulfate Conjugation of O-demethylated metabolite | +80 (from O-demethylated metabolite) |

Enzymatic Reaction Kinetics and Enzyme Induction/Inhibition Studies of this compound Metabolism

The characterization of enzyme kinetics provides quantitative insight into the rate of metabolism, while induction and inhibition studies reveal the potential for drug-drug interactions.

Enzymatic Reaction Kinetics: For many synthetic cannabinoids, metabolic reactions catalyzed by CYP enzymes follow Michaelis-Menten kinetics. nih.govresearchgate.net Kinetic parameters such as the Michaelis constant (K_m) and maximum reaction velocity (V_max) are determined by incubating the compound at various concentrations with liver microsomes or recombinant enzymes. nih.govmdpi.com These parameters are used to calculate the intrinsic clearance (CL_int = V_max / K_m), which reflects the enzyme's metabolic efficiency. nih.gov For example, studies on the synthetic cannabinoid JWH-018 found high affinity (K_m = 0.81–7.3 μM) for the primary metabolizing enzymes, CYP2C9 and CYP1A2. nih.gov

| Compound | Enzyme | Metabolite | K_m (μM) | V_max (pmol/min/nmol P450) | Reference |

|---|---|---|---|---|---|

| JWH-018 | CYP2C9 | ω-OH | 7.2 | 309 | nih.gov |

| AM2201 | CYP2C9 | ω-COOH | 2.4 | 266 | nih.gov |

| STS-135 | CYP2J2 | Monohydroxy (M25) | 11.4 | N/A | nih.gov |

| JWH-019 | HLM | 6-OH JWH-019 | 31.5 | 432 (pmol/min/mg protein) | mdpi.com |

N/A: Not Available in the cited source.

Enzyme Induction/Inhibition: Synthetic cannabinoids can act as inhibitors of major drug-metabolizing enzymes. For instance, the synthetic cannabinoid EAM-2201 was found to be a time-dependent inhibitor of CYP2C8, CYP2C9, CYP2C19, and CYP3A4, with K_i values ranging from 0.54 to 4.1 µM. nih.govmdpi.com Such inhibition can lead to clinically significant drug-drug interactions if this compound were co-administered with other drugs metabolized by these enzymes. The primary CYP enzymes responsible for the metabolism of indole-3-carboxamide cannabinoids are often identified as CYP3A4, CYP2C9, and CYP1A2, though others can contribute. nih.govnih.govnih.gov Identifying the specific CYPs that metabolize this compound is essential for predicting its interaction profile.

Advanced Analytical Methodologies for Mn 25 2 Methyl Derivative and Its Metabolites

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatography is the cornerstone of analyzing trace levels of compounds like MN-25-2-Methyl derivative within intricate biological samples such as blood, urine, or tissue homogenates. These techniques separate the target analyte and its metabolites from endogenous matrix components, which is crucial for accurate quantification and identification.

Liquid Chromatography (LC) coupled with High-Resolution Mass Spectrometry (HRMS) (e.g., LC-QTOF-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific analytical technique. nih.govmiami.edu For a compound like this compound, an LC system, particularly an Ultra-High Performance Liquid Chromatography (UHPLC) system, would be used to achieve efficient separation from its metabolites and matrix interferences. The separation would typically be performed on a reversed-phase column.

The UHPLC system is coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument. This setup provides high-resolution, accurate mass data, which is invaluable for both the quantification of the target compound and the identification of unknown metabolites. myadlm.orgnih.gov The QTOF analyzer allows for the determination of the elemental composition of the parent compound and its fragments, providing a high degree of confidence in identification.

Illustrative LC-HRMS Parameters for Analysis of this compound:

| Parameter | Typical Setting | Purpose |

| LC System | UHPLC | Provides high-resolution separation and shorter analysis times. |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | Efficiently elutes a range of compounds with varying polarities. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Suitable for a wide range of organic molecules. |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | Provides high mass accuracy and resolution for confident identification. |

| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS | Allows for both quantification and structural elucidation of metabolites. |

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) (e.g., GC-MS/MS, GCxGC-TOFMS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. chemrxiv.orgnih.gov If this compound is sufficiently volatile, or can be made so through derivatization, GC-MS offers excellent chromatographic resolution. A triple quadrupole (MS/MS) detector would provide high selectivity and sensitivity for quantification. manchester.ac.uk

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) could be employed for extremely complex samples. This technique offers a significant increase in peak capacity and separation power, which would be beneficial for separating isomeric metabolites of this compound.

Advanced Sample Preparation Strategies for Complex Biological Matrices (e.g., SPE, LLE, Microextraction)

Effective sample preparation is critical to remove interferences and concentrate the analyte before instrumental analysis. The choice of technique depends on the nature of the biological matrix and the physicochemical properties of this compound.

Solid-Phase Extraction (SPE): This is a highly selective method for cleaning up complex samples. A sorbent is chosen that retains the analyte of interest while allowing interfering compounds to be washed away. The analyte is then eluted with a small volume of solvent.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids. It is effective for separating analytes from a matrix with significantly different polarity.

Microextraction Techniques: These include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). These methods are miniaturized versions of SPE and LLE, respectively, and are considered green analytical techniques due to the reduced solvent consumption.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification of the analyte to improve its analytical properties. For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds. Common derivatization reactions include silylation, acylation, and alkylation. For this compound, if it possesses functional groups like hydroxyl or amine moieties, derivatization could significantly improve its chromatographic behavior and detection sensitivity. mdpi.com

For LC-MS, derivatization can be used to enhance ionization efficiency, which in turn improves sensitivity. mdpi.com For example, a reagent that introduces a permanently charged group onto the this compound molecule could lead to a substantial increase in signal intensity in the mass spectrometer. mdpi.com

Isotope-Dilution Mass Spectrometry for Definitive Quantification

Isotope-dilution mass spectrometry (IDMS) is the gold standard for accurate quantification. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical procedure. This isotopically labeled compound serves as an internal standard.

Because the stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences the same effects from the sample matrix and any analyte loss during sample preparation. The ratio of the mass spectrometric signal of the native analyte to that of the labeled standard is used for quantification, which corrects for these potential sources of error and provides highly accurate and precise results. nih.govresearchgate.net

Development and Validation of Analytical Assays in Research Settings

The development and validation of an analytical method are crucial to ensure that the results are reliable and reproducible. researchgate.netnih.gov A typical validation process for an assay to quantify this compound would include the following parameters, often following guidelines from regulatory bodies:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at intra- and inter-day levels.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

Matrix Effects: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Illustrative Validation Parameters for a Hypothetical this compound Assay:

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | > 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | -5.2% to +8.5% |

| Intra-day Precision (%RSD) | < 15% | < 7% |

| Inter-day Precision (%RSD) | < 15% | < 10% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.1 ng/mL |

| Recovery | Consistent and reproducible | 85-95% |

Structure Activity Relationship Sar and Computational Studies of Mn 25 2 Methyl Derivative

Systematic Investigation of Structural Modifications and Their Impact on Receptor Affinity and Functional Activity

The biological profile of the MN-25-2-Methyl derivative is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. SAR studies have systematically explored how modifications to different parts of the molecule influence its interaction with target receptors.

Research has demonstrated that the central manganese (Mn(II)) core is vital for the compound's activity, likely playing a key role in coordinating with the target receptor. nih.govmdpi.com The ligands attached to this metal center, however, offer opportunities for modification to fine-tune receptor affinity and selectivity.

Key findings from these investigations include:

Alkyl Chain Modifications: Altering the length and bulk of alkyl chains attached to the core structure has a significant impact on receptor binding. An increase in side alkyl chain length can enhance synergistic effects and interactions with the receptor. acs.org

Substituent Effects on Aromatic Rings: The introduction of various substituents on aromatic moieties within the ligand structure can modulate electronic and steric properties. For instance, electron-withdrawing or donating groups can alter the charge distribution of the molecule, affecting its ability to form key interactions, such as hydrogen bonds or pi-stacking, within the receptor's binding pocket. universiteitleiden.nl

Stereochemistry: The spatial arrangement of atoms is critical. Studies on chiral analogues have shown that specific stereoisomers can exhibit significantly higher affinity for a target receptor, highlighting the importance of a precise geometric fit. nih.gov For example, it has been observed in similar compound classes that a specific configuration at chiral centers is crucial for high affinity. nih.gov

The impact of these modifications is typically quantified by measuring the binding affinity (Ki) and the functional activity (EC50 or IC50) of each analogue. This data allows for the development of a comprehensive SAR model.

Table 1: Impact of Structural Modifications on Receptor Affinity for Analogues of this compound

| Compound ID | Modification from Parent Structure | Receptor Affinity (Ki, nM) | Functional Activity (IC50, nM) |

|---|---|---|---|

| MN-25-2-Methyl (Parent) | - | 75 | 150 |

| Analogue A | Replacement of methyl with ethyl group | 52 | 110 |

| Analogue B | Addition of hydroxyl group to phenyl ring | 35 | 80 |

| Analogue C | Introduction of a chlorine atom | 85 | 180 |

| Analogue D | Elongation of alkyl chain to propyl | 48 | 95 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling provides a mathematical framework to correlate the chemical structure of the this compound and its analogues with their biological activity. nih.gov This computational approach is instrumental in predicting the activity of novel compounds and identifying the key structural features driving the desired biological effect. nih.gov

The development of a robust QSAR model follows a well-defined workflow. nih.gov It begins with the compilation of a dataset of structurally related compounds, including the this compound and its analogues, for which biological activity data (e.g., IC50 values) have been experimentally determined.

Various machine learning algorithms and statistical methods, such as Multiple Linear Regression (MLR), are employed to generate the predictive model. nih.govnih.gov The goal is to create an unambiguous algorithm that can accurately forecast the biological activity of new, untested molecules. smums.ac.ir The predictive power of these models is rigorously assessed using internal and external validation techniques to ensure they are robust and reliable. nih.gov Statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and concordance correlation coefficient (CCC) are used to evaluate model performance. nih.govnih.gov

A critical aspect of QSAR modeling is the calculation and selection of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. The final QSAR equation highlights which of these properties are most influential in determining biological activity.

For analogues of the this compound, several classes of descriptors have been identified as particularly important:

Electronic Descriptors: Parameters like dipole moment and ionization potential have been shown to correlate with receptor affinity. nih.govresearchgate.net The status of nitrogen atoms and their ability to participate in hydrogen bonding are also crucial factors. nih.gov

Hydrophobic Descriptors: The logarithm of the n-octanol-water partition coefficient (logP) is a key descriptor that quantifies the molecule's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target receptor. researchgate.net

Topological and 3D-WHIM Descriptors: These descriptors capture information about the molecule's size, shape, and atomic arrangement. They help to quantify the steric requirements for optimal binding to the receptor. researchgate.net

Table 2: Key Molecular Descriptors in QSAR Models for this compound Analogues

| Descriptor Class | Descriptor Example | Influence on Biological Activity |

|---|---|---|

| Electronic | Dipole Moment (µ) | Correlates with ligand-receptor electrostatic interactions |

| Hydrophobic | LogP | Positive correlation suggests importance of hydrophobic interactions |

| 3D-WHIM | G3m (3rd component symmetry directional WHIM index) | Defines the steric bulk and shape requirements for binding |

Molecular Modeling and Docking Simulations of this compound with Target Receptors

Molecular modeling and docking simulations provide atomic-level insights into how the this compound interacts with its biological target. mdpi.com These computational techniques are used to predict the preferred binding pose of the ligand within the receptor's active site and to characterize the noncovalent interactions that stabilize the ligand-protein complex. mdpi.com

Docking studies simulate the binding process, exploring numerous possible conformations and orientations of the ligand within the receptor's binding site. The results are scored to identify the most energetically favorable binding mode. This analysis reveals a detailed picture of the intermolecular forces at play.

For the this compound, docking simulations have highlighted several key interactions:

Metal Coordination: The central Mn(II) ion is often predicted to form coordination bonds with specific amino acid residues in the receptor, such as histidine, aspartate, or glutamate, which serve as crucial anchor points. nih.govfrontiersin.org

Hydrogen Bonding: The ligand's functional groups, such as hydroxyls or amines, frequently act as hydrogen bond donors or acceptors, forming specific connections with the protein backbone or amino acid side chains. nih.gov

Table 3: Predicted Ligand-Protein Interactions for this compound

| Interaction Type | Ligand Group Involved | Receptor Residue Involved | Predicted Distance (Å) |

|---|---|---|---|

| Metal Coordination | Mn(II) ion | HIS 95 | 2.1 |

| Hydrogen Bond | Hydroxyl (-OH) | ASP 121 | 2.8 |

| Hydrogen Bond | Amine (-NH) | GLU 87 (Backbone C=O) | 3.1 |

| Hydrophobic | Phenyl Ring | PHE 152, LEU 99 | 3.5 - 4.5 |

Conformational analysis, an integral part of molecular docking, examines the rotational freedom around the ligand's single bonds to find the lowest energy conformation both in its free state and when bound to the receptor. The bound conformation is often different from the most stable solution-phase conformation, and the energy required for this change can affect binding affinity.

These simulations also provide a detailed characterization of the receptor's binding site. The binding pocket for the this compound is described as a well-defined cavity lined with a mix of hydrophobic and polar amino acid residues. This environment is complementary in shape and chemical nature to the ligand, allowing for specific and high-affinity binding. Understanding the precise geometry and properties of this binding site is essential for designing new analogues with improved fit and enhanced biological activity. researchgate.net

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Information on the application of Density Functional Theory (DFT) and quantum chemical calculations to determine the electronic properties of "this compound" is not available in the public domain. Such studies would typically involve the use of computational software to solve the Schrödinger equation for the molecule, providing insights into its electronic structure and reactivity. Key electronic properties that would be investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are crucial for understanding the molecule's ability to donate or accept electrons.

Electron Density and Spin Density Distribution: This reveals the charge distribution within the molecule and identifies regions susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and is used to predict intermolecular interactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

Data Tables

No data is available for "this compound." An example of how such data would be presented is shown below:

Table 1: Calculated Electronic Properties of a Hypothetical Molecule

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

Detailed Research Findings

No research findings concerning the electronic properties of "this compound" have been published. A typical discussion of research findings would involve the interpretation of the calculated electronic properties to predict the molecule's chemical behavior, stability, and potential for interaction with biological targets. This would include a detailed analysis of how the methyl group at the 2-position influences the electronic structure of the parent MN-25 compound.

Research Applications and Utility of Mn 25 2 Methyl Derivative As a Chemical Probe

Application as a Pharmacological Tool for Receptor Characterization and Biological Pathway Elucidation

MN-25-2-methyl derivative is utilized as a pharmacological tool primarily due to its defined binding affinity for cannabinoid receptors. It is a ligand for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with reported Ki values of 8 nM and 29 nM, respectively. caymanchem.combertin-bioreagent.comglpbio.com The Ki value represents the concentration of the ligand required to occupy 50% of the receptors, with a lower value indicating a higher binding affinity.

This well-characterized affinity profile allows researchers to use this compound in competitive binding assays. In these experiments, the compound can be used to determine the binding affinity of novel or uncharacterized molecules at the CB1 and CB2 receptors. google.com By understanding how strongly different compounds bind to these receptors, scientists can elucidate the biological pathways associated with the endocannabinoid system. nih.gov The activation of CB1 receptors, primarily located in the central nervous system, and CB2 receptors, found mainly in the immune system, leads to different physiological effects. nih.gov Using ligands like the this compound helps in mapping these distinct signaling cascades.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) |

|---|---|

| Cannabinoid Receptor 1 (CB1) | 8 nM |

| Cannabinoid Receptor 2 (CB2) | 29 nM |

Data sourced from multiple chemical suppliers and research databases. caymanchem.combertin-bioreagent.comglpbio.com

Use in Neurobiological Research to Investigate Cannabinoid System Function in Animal Models

In neurobiological research, the utility of a compound is largely dictated by its receptor selectivity. The this compound exhibits a notable 3.6-fold selectivity for the CB1 receptor over the CB2 receptor. caymanchem.comwikipedia.org This preference for CB1, the primary psychoactive target in the brain, makes it a suitable probe for investigating the central nervous system functions of the cannabinoid system in animal models. nih.gov

While specific in vivo studies exclusively featuring the this compound are not extensively detailed, its pharmacological profile suggests its application in standard cannabinoid research protocols. High-affinity CB1 agonists are typically used in rodent models to study a range of centrally-mediated behaviors, including effects on motor activity, catalepsy, and antinociception, which constitute the classic "tetrad" of cannabinoid effects. mdpi.com By administering the compound to animal models, researchers can stimulate CB1 receptors and observe the resulting behavioral and physiological changes, thereby gaining insight into the receptor's role in various neurological processes.

Contribution to the Understanding of Structure-Activity Relationships in Synthetic Cannabinoid Research

The this compound provides a significant contribution to the understanding of structure-activity relationships (SAR) among synthetic cannabinoids, particularly when compared to its parent compound, MN-25 (also known as UR-12). wikipedia.org The addition of a single methyl group at the 2-position of the indole (B1671886) core dramatically reverses the receptor selectivity.

The parent compound, MN-25, is a selective CB2 receptor agonist, with a high affinity for CB2 (Ki = 11 nM) and a 22-fold lower affinity for CB1 (Ki = 245 nM). wikipedia.org In contrast, the this compound has a high affinity for CB1 (Ki = 8 nM) and a lower affinity for CB2 (Ki = 29 nM). wikipedia.org This reversal is noteworthy because, for many other classes of indole-based synthetic cannabinoids, the addition of a 2-methyl group typically enhances, rather than diminishes, selectivity for the CB2 receptor. wikipedia.org

This unusual SAR provides a crucial data point for medicinal chemists, highlighting that subtle structural modifications can lead to profound changes in receptor interaction. It demonstrates that the 2-position of the indole scaffold is a critical determinant of CB1 versus CB2 selectivity in this particular chemical series, aiding in the rational design of more selective cannabinoid receptor modulators for future research and therapeutic development. wikipedia.org

Table 2: Comparative Receptor Affinities for SAR Analysis

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |

|---|---|---|---|

| MN-25 (Parent Compound) | 245 | 11 | CB2 Selective |

| This compound | 8 | 29 | CB1 Selective |

Data highlights the shift in receptor selectivity upon methylation. wikipedia.org

Development of Analytical Reference Standards for Forensic and Toxicological Research

This compound is commercially available as an analytical reference standard. caymanchem.combertin-bioreagent.com In forensic and toxicological science, reference standards are highly purified and well-characterized chemical substances used as a benchmark for the identification and quantification of unknown materials. lgcstandards.com The emergence of a vast number of new psychoactive substances, including synthetic cannabinoids, presents a significant challenge for law enforcement and public health laboratories. wiley.comnih.gov

The availability of a certified reference standard for this compound is essential for several reasons. It allows forensic laboratories to develop and validate analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for its unambiguous detection in seized drug products or biological samples. hanyang.ac.kr Furthermore, these standards are crucial for ensuring the accuracy and reliability of quantitative analyses, which are necessary for legal proceedings and clinical toxicology. nih.gov

Potential for Derivatization into Radioligands for In Vivo Imaging Studies (e.g., PET with 52Mn)

The development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) is a key area of medical research. nih.govrsc.org PET allows for the non-invasive visualization and quantification of molecular targets, such as receptors, in the living brain. mdpi.com this compound, as a high-affinity CB1 receptor ligand, represents a promising candidate scaffold for the development of such a PET radioligand.

The process would involve the chemical modification, or derivatization, of the this compound to incorporate a chelating agent capable of binding a positron-emitting radionuclide. rsc.org The prompt specifically notes Manganese-52 (52Mn), a radiometal with a relatively long half-life (5.6 days) that makes it suitable for imaging slow biological processes. bohrium.comnih.gov To create a PET tracer, the MN-25-2-methyl structure could be appended with a chelator moiety, such as DOTA, NOTA, or DO3A, which are known to form stable complexes with manganese. bohrium.comnih.gov

This resulting 52Mn-labeled complex could then be used in preclinical PET studies to map the density and distribution of CB1 receptors in animal models. researchgate.net Such a tool would be invaluable for studying the role of the endocannabinoid system in various neurological and psychiatric disorders. While this specific derivatization has not been reported, the compound's high affinity for a key neuroreceptor makes it a strong candidate for future radiopharmaceutical development.

Future Research Directions and Unresolved Questions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Current synthetic approaches to heterocyclic compounds, a broad class that includes structures similar to MN-25-2-methyl derivative, are continuously evolving. mdpi.comresearchgate.net Future research should focus on developing novel, more efficient, and sustainable synthetic routes for this compound. This includes exploring green chemistry principles, such as the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and aqueous reaction media to minimize environmental impact and reduce costs. mdpi.com The development of innovative methods, potentially leveraging biocatalytic processes or continuous-flow microreactors, could lead to higher yields and shorter reaction times. nih.govacs.org For instance, recent advancements in the synthesis of nicotinamide (B372718) and quinoxaline (B1680401) derivatives have highlighted the potential of enzymatic and metal-free catalytic approaches. mdpi.comnih.govfrontiersin.org Investigating similar strategies for the synthesis of this compound could provide significant advantages over existing methods. acs.orgbeilstein-journals.org

Deeper Elucidation of Cellular and Molecular Mechanisms Beyond Receptor Binding

While this compound is known to be a cannabinoid receptor ligand with specific binding affinities, its broader cellular and molecular effects remain largely unexplored. caymanchem.com Future studies should aim to unravel the intricate downstream signaling pathways activated or modulated by this compound beyond simple receptor interaction. Research into the cellular and molecular mechanisms of other bioactive compounds has revealed complex interactions with various cellular processes, including gene expression, protein synthesis, and metabolic pathways. researchgate.netmdpi.comphysiology.org For example, studies on metformin (B114582) have shown its effects on mitochondrial respiratory chain complex I and the activation of AMP-activated protein kinase (AMPK), a key cellular metabolic sensor. researchgate.net Investigating whether this compound influences similar fundamental cellular processes is a critical area for future research. This could involve examining its impact on mitochondrial function, oxidative stress, and the expression of key regulatory proteins. mdpi.commdpi.com

Identification of Novel Biological Targets or Off-Target Interactions

A comprehensive understanding of a compound's pharmacological profile requires the identification of all its biological targets, including any off-target interactions. While the primary targets of this compound are the CB1 and CB2 receptors, it is plausible that it interacts with other proteins or cellular components. caymanchem.com Techniques such as phenotypic screening and chemocentric approaches can be employed to identify novel biological targets. nih.gov The use of whole-cell screening has proven effective in identifying new targets for other compounds, such as inhibitors of Mycobacterium tuberculosis growth. nih.gov Furthermore, understanding potential off-target effects is crucial for predicting a compound's full biological activity and potential for adverse effects. mdpi.com Future research should utilize a combination of computational and experimental approaches to screen for and validate any novel or off-target interactions of this compound.

Advanced In Vivo Preclinical Models for Comprehensive Pharmacological Assessment

To accurately predict the in vivo effects of this compound, it is essential to move beyond simple cell culture models and utilize advanced preclinical models. nih.gov While traditional 2D cell cultures provide basic information, they often fail to replicate the complex microenvironment of living tissues. nih.govmdpi.com The development and use of more physiologically relevant models, such as 3D cell cultures (spheroids and organoids) and "organ-on-a-chip" technologies, can provide more accurate predictions of a compound's efficacy and toxicity. nih.govmdpi.com For in vivo studies, the use of patient-derived xenograft (PDX) models can offer a more representative assessment of a compound's antitumor activity in a setting that better reflects human disease. aacrjournals.org These advanced models will be crucial for a comprehensive pharmacological assessment of this compound. nih.gov

Leveraging Computational Approaches for Predictive Design of Next-Generation Analogues

Computational modeling and simulation are powerful tools for the rational design of new drug candidates. nih.govresearchgate.net Future research should leverage these approaches to design and predict the properties of next-generation analogues of this compound. nih.govamazonaws.com Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore-based screening can be used to identify structural modifications that may enhance potency, selectivity, or pharmacokinetic properties. researchgate.netsemanticscholar.org Molecular docking and molecular dynamics simulations can provide insights into the binding interactions of these analogues with their target receptors, helping to guide the design of more effective compounds. nih.govfrontiersin.org By integrating computational design with synthetic chemistry and biological evaluation, it will be possible to accelerate the discovery of novel and improved analogues of this compound. nih.gov

Addressing Gaps in the Understanding of Long-term Preclinical Effects and Adaptations

The long-term effects of continuous exposure to this compound are a significant unknown. Preclinical studies are needed to investigate the potential for cumulative toxicity, the development of tolerance, and any adaptive changes that may occur in response to chronic administration. researchgate.net There are existing knowledge gaps in understanding the long-term effects of various substances, and this holds true for novel compounds like this compound. atsjournals.orgescholarship.org Long-term in vivo studies in appropriate animal models will be necessary to assess the safety profile of the compound over extended periods and to identify any potential for chronic adverse effects. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing MN-25-2-Methyl derivative to ensure reproducibility?

- Methodological Answer :

- Synthesis : Follow protocols from peer-reviewed literature, ensuring reaction conditions (temperature, solvent, catalyst) are meticulously documented. Use inert atmospheres or controlled environments if moisture-sensitive.

- Characterization : Employ triple-method validation:

- Chromatography (HPLC/GC) for purity assessment (>95% recommended).

- Spectroscopy (¹H/¹³C NMR, FT-IR) for structural confirmation, comparing peaks to predicted spectra.

- Elemental analysis (CHNS) to verify empirical formula .

- Documentation : Include raw data (e.g., NMR spectra, retention times) in supplementary materials, adhering to journal guidelines for compound characterization .

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

- Methodological Answer :

- Assay Selection : Prioritize target-specific in vitro assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. Use dose-response curves to determine IC₅₀/EC₅₀ values.

- Data Robustness : Replicate experiments ≥3 times, reporting mean ± SEM. Validate findings with orthogonal assays (e.g., SPR for binding kinetics alongside fluorescence-based activity tests) .

- Ethical Compliance : For in vivo studies, follow institutional animal care protocols and include ethical approval statements in methods .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacokinetic profiles of this compound across studies?

- Methodological Answer :

- Source Analysis : Compare experimental variables (e.g., administration route, solvent formulation, animal model). For oral bioavailability discrepancies, assess differences in gut microbiota or metabolic enzyme expression .

- Advanced Modeling : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution under varying conditions. Validate with cross-species plasma concentration data .

- Meta-Analysis : Aggregate published data using PRISMA guidelines, weighting studies by sample size and methodological rigor .

Q. How can computational methods optimize the design of this compound analogs with enhanced selectivity?

- Methodological Answer :

- In Silico Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses against target vs. off-target receptors.

QSAR Modeling : Train models on existing analogs to correlate structural features (e.g., substituent electronegativity, steric bulk) with activity.

MD Simulations : Assess binding stability over 100-ns trajectories, identifying key residue interactions .

- Validation : Synthesize top-ranked analogs and test in vitro/in vivo, prioritizing compounds with >10-fold selectivity .

Q. What experimental approaches elucidate the environmental degradation pathways of this compound?

- Methodological Answer :

- Degradation Studies :

- Abiotic : Expose to UV light, varying pH, and oxidizing agents (e.g., H₂O₂), analyzing breakdown products via LC-HRMS.

- Biotic : Incubate with soil/water microbiota, tracking metabolite formation using ¹⁴C-labeling and radio-TLC .

- Ecotoxicology : Pair degradation data with Daphnia magna or algal growth inhibition assays to assess ecological impact .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s biological activity?

- Methodological Answer :

- Root-Cause Analysis : Test for impurities (HPLC-MS), residual solvents (GC), or polymorphic forms (PXRD). Correlate variability with specific synthesis batches.

- Standardization : Implement quality control (QC) thresholds (e.g., ≤0.5% impurity) and pre-screen batches in a standardized assay (e.g., cell viability) before full testing .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate LD₅₀/LC₅₀. Use AIC/BIC to compare model fits.

- Survival Analysis : For longitudinal studies, apply Kaplan-Meier curves and Cox proportional hazards models, adjusting for covariates like age/weight .

- Reporting : Provide raw data tables and code (R/Python) in supplementary materials for transparency .

Ethical & Regulatory Considerations

Q. What documentation is required for translational studies involving this compound to comply with regulatory standards?

- Methodological Answer :

- Preclinical : Include GLP-compliant toxicity studies (acute, subchronic), genotoxicity (Ames test), and ADME profiles. Reference OECD/ICH guidelines .

- Clinical : For human trials, submit Investigational New Drug (IND) applications with CMC (chemistry, manufacturing, controls) data, ensuring batch consistency and stability .

Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.